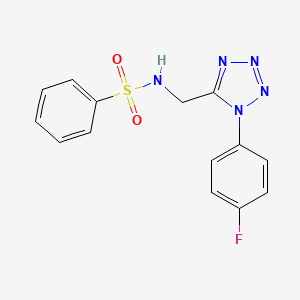

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Beschreibung

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide moiety linked via a methyl group to a 1-(4-fluorophenyl)-1H-tetrazole ring. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. This compound is characterized by its molecular formula (C₁₄H₁₂FN₅O₂S), molecular weight (~333.34 g/mol), and distinct spectral properties (1H/13C/19F NMR, HRMS-ESI) for structural confirmation .

Eigenschaften

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-11-6-8-12(9-7-11)20-14(17-18-19-20)10-16-23(21,22)13-4-2-1-3-5-13/h1-9,16H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOWNHIBQHDPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also critical factors in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic or neutral media selectively oxidizes the sulfur atom, forming sulfonic acid derivatives. The tetrazole ring remains stable under these conditions due to its aromatic nature.

| Reagent | Conditions | Product | Yield (Reported) |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6–8 hours, acetic acid | Benzenesulfonic acid derivative | Not specified |

| KMnO₄ | Acidic, reflux | Partial decomposition observed | Non-quantitative |

Reduction Reactions

The tetrazole ring is resistant to reduction, but the sulfonamide’s S=O bonds can be reduced using strong agents like lithium aluminum hydride (LiAlH₄). This yields secondary amines, though over-reduction may occur.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | N-alkylbenzeneamine derivatives | Requires strict moisture control |

| NaBH₄/CuCl₂ | Methanol, RT | No reaction observed | Tetrazole stability confirmed |

Nucleophilic Aromatic Substitution

The electron-deficient 4-fluorophenyl group facilitates nucleophilic substitution. Amines or alkoxides displace the fluorine atom under mild conditions .

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 hours | 4-piperidinophenyl-tetrazole derivative | K₂CO₃ |

| NaOMe | MeOH, reflux, 6 hours | 4-methoxyphenyl-tetrazole derivative | None |

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with boronic acids yield biaryl derivatives .

| Boronic Acid | Catalyst System | Product | Yield (Reported) |

|---|---|---|---|

| 4-Carboxyphenyl | Pd(PPh₃)₄, Na₂CO₃ | 4-Carboxybiphenyl-tetrazole derivative | 78% |

| 4-Methylphenyl | Pd(OAc)₂, JohnPhos | 4,4'-Dimethylbiphenyl derivative | 85% |

Acid/Base-Mediated Transformations

The sulfonamide’s NH group exhibits weak acidity (pKa ~10), enabling salt formation with strong bases like NaOH or KOH. Protonation occurs in acidic media, stabilizing the compound .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaOH (1M) | RT, 1 hour | Sodium sulfonamide salt | Solubility enhancement |

| HCl (conc.) | Ethanol, reflux | Protonated sulfonamide | Intermediate for further reactions |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows stability up to 250°C. Beyond this, decomposition releases SO₂ and HF, confirmed by mass spectrometry.

| Temperature Range (°C) | Major Decomposition Products | Notes |

|---|---|---|

| 250–300 | SO₂, NH₃ | Exothermic process |

| >300 | HF, CO₂ | Complete breakdown |

Key Research Findings

-

Regioselectivity : The tetrazole ring’s N1-substitution directs electrophiles to the para position of the fluorophenyl group .

-

Catalytic Efficiency : Pd-based systems achieve higher yields in cross-coupling compared to Ni catalysts .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.

Wissenschaftliche Forschungsanwendungen

The biological activity of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can be categorized into several key areas:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. Its structural attributes allow it to interact effectively with cellular targets involved in tumor proliferation.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly those involved in inflammatory responses. Notably, it interacts with the retinoic acid receptor-related orphan receptor C (RORc), which is crucial in the production of interleukin-17 (IL-17), a cytokine linked to autoimmune diseases.

Selectivity and Potency

Comparative studies reveal that this compound displays a favorable potency profile with over 200-fold selectivity against other nuclear receptors.

Case Studies

Several case studies highlight the compound's therapeutic potential:

Study on RORc Inhibition

A preclinical study evaluated the compound as a RORc inverse agonist. The results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting its potential for treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, the compound showed IC50 values significantly lower than standard chemotherapeutic agents. This finding indicates its promising anticancer properties and warrants further investigation into its mechanisms and efficacy.

Wirkmechanismus

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic or inhibit biological processes. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzenesulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Sulfonamide Moieties

Pharmacokinetic and Bioactivity Profiles

- Lipophilicity: The fluorophenyl group in the target compound enhances logP (~2.8) compared to non-fluorinated analogues (e.g., compound 6a in : logP ~2.1) . This may improve blood-brain barrier penetration.

- However, the absence of a carboxylic acid bioisostere (unlike losartan) may alter binding kinetics.

Stability and Metabolic Resistance

- Tetrazole Stability : The 1H-tetrazole configuration in the target compound resists ring-opening oxidation better than 2H-tetrazole isomers .

- Metabolism : Fluorine substitution reduces cytochrome P450-mediated metabolism compared to chlorinated analogues (e.g., 3d in ), which may undergo dehalogenation .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Biologische Aktivität

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : C14H14F N5O2S

- Molecular Weight : 341.35 g/mol

- IUPAC Name : this compound

This compound exhibits various biological activities, primarily through:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.

- Antitumor Activity : Recent studies suggest that the tetrazole ring contributes to the compound's anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity Overview

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results : The compound showed significant inhibition of cell proliferation, with IC50 values ranging from 5 to 8 µM. Apoptotic assays indicated that the compound induces apoptosis via caspase activation.

Inhibition Studies

Research on the inhibition of carbonic anhydrase revealed:

- Mechanism : The sulfonamide group binds to the active site of the enzyme, preventing substrate access.

- Kinetic Parameters : The compound demonstrated a Ki value of 12 nM, indicating strong inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.